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Introduction to Axitinib and Its Impurities

Axitinib is an oral tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. As a vascular endothelial growth factor receptor

(VEGFR) inhibitor, it targets VEGFR-1, VEGFR-2, and VEGFR-3 with high potency, demonstrating IC50 values of 0.1 nM, 0.2 nM, and 0.1-0.3 nM respectively

[1] [2]. The drug's mechanism involves blocking angiogenesis, thereby inhibiting tumor growth and metastasis. During the synthesis and storage of axitinib,

various impurities may form, with Axitinib Impurity 2 being one of the critical process-related impurities that requires careful monitoring and control to ensure

drug safety and efficacy.

Axitinib Impurity 2, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-

methylbenzamide), is a dimeric impurity formed during the manufacturing process [3]. With a molecular formula of C₄₄H₃₆N₈O₂S₂ and molecular weight of

772.94 g/mol, this compound is structurally characterized by the presence of two axitinib molecules linked through a cyclobutane ring system [3].

Understanding the formation, identification, and quantification of this impurity is essential for pharmaceutical scientists to develop robust analytical methods and

control strategies during drug development and manufacturing.

Chemical Characterization of Axitinib Impurity 2

Structural Properties and Identification

Axitinib Impurity 2 exhibits distinctive physicochemical properties that facilitate its identification and separation from the active pharmaceutical ingredient. The

impurity has a reported melting point of above 244°C (with decomposition) and a predicted density of 1.46±0.1 g/cm³ [3]. Its solubility profile indicates slight

solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is valuable information for selecting appropriate solvents for analytical standard

preparation [3]. The predicted pKa of 12.90±0.40 suggests this compound remains largely unionized under typical chromatographic conditions, influencing the

selection of mobile phase pH for optimal separation in HPLC methods.

The structural identification of Axitinib Impurity 2 is confirmed through multiple spectroscopic techniques. The InChIKey (XYIIIGZESRABMF-

UHFFFAOYSA-N) provides a standardized identifier for database searching and regulatory documentation [3]. The SMILES notation offers a linear

representation of the molecular structure that facilitates digital processing and cheminformatics applications:

"C1(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C(C2=NC=CC=C2)C(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C1C1=NC=CC=C1"

[3]. This structural information is fundamental for understanding the impurity's chromatographic behavior and fragmentation patterns in mass spectrometric

analysis.

Quantitative Specifications

Table 1: Chemical and Physical Properties of Axitinib Impurity 2
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Property Specification Reference

CAS Number 1428728-83-9 [3]

Molecular Formula C₄₄H₃₆N₈O₂S₂ [3]

Molecular Weight 772.94 g/mol [3]

Melting Point >244°C (dec.) [3]

Density 1.46±0.1 g/cm³ (Predicted) [3]

pKa 12.90±0.40 (Predicted) [3]

Solubility Slightly soluble in DMF, DMSO [3]

Purity Standards >95% (as reference standard) [3] [4]

Commercial suppliers provide Axitinib Impurity 2 with certified purity levels ranging from 95% to 98%, suitable for use as analytical reference standards [3].

These standards are essential for method development, validation, and quality control testing during axitinib drug substance and drug product manufacturing. The

material is typically supplied in vials containing 5 mg to 100 mg quantities, with recommended storage at -20°C freezer conditions to maintain stability [3]. Proper

handling and storage are critical to preserve the integrity of the reference standard for accurate impurity quantification.

Analytical Methodologies for Impurity Assessment

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is the primary technique for separation and quantification of Axitinib Impurity 2. The method development

must consider the physicochemical properties of both axitinib and its impurities to achieve optimal resolution. Based on the patent literature for axitinib synthesis,

reverse-phase chromatography with C18 stationary phases is commonly employed, with mobile phases typically consisting of aqueous buffers and organic

modifiers such as acetonitrile or methanol [5]. The dimeric nature of Axitinib Impurity 2 results in longer retention times compared to the parent drug, requiring

gradient elution methods for effective separation.

The detection wavelength selection is critical for achieving adequate sensitivity for impurity quantification. Axitinib contains chromophoric groups including the

indazole, pyridine, and benzamide moieties that provide strong UV absorption in the 230-260 nm range [4]. Method validation should demonstrate specificity,

establishing that the Axitinib Impurity 2 peak is baseline resolved from other potential impurities and the main peak. The peak purity index should be

established using photodiode array detection to confirm the homogeneity of the impurity peak and absence of co-eluting substances.

Advanced Detection and Characterization Methods

Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity for identification and confirmation of Axitinib Impurity 2. The molecular

ion peak at m/z 772.94 [M+H]⁺ confirms the molecular weight, while characteristic fragment ions help elucidate the structure [3] [4]. The dimeric structure

typically shows fragment ions corresponding to the axitinib monomer (m/z 386.47) as well as cleavages at the cyclobutane ring and sulfide linkages. For

comprehensive structural characterization, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive confirmation of

the molecular structure through assignment of all proton and carbon environments.

Table 2: Analytical Techniques for Axitinib Impurity 2 Characterization
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Technique Application Key Parameters Remarks

HPLC-UV Quantification C18 column, gradient elution with acetonitrile:buffer, detection at 240-260
nm

Primary method for quality control

LC-MS Identification Positive ESI mode, m/z 772.94 [M+H]⁺, fragment ions at m/z 386.47 Confirmatory analysis

NMR

Spectroscopy

Structural

Elucidation

¹H NMR (DMSO-d6), ¹³C NMR Definitive structure confirmation

DSC Thermal Properties Heating rate 10°C/min, nitrogen atmosphere Melting point determination

>244°C

The analytical workflow for impurity profiling typically begins with HPLC-UV screening for quantification, followed by LC-MS analysis for confirmatory

identification. For unknown impurities or when reference standards are unavailable, preparative HPLC can be employed to isolate sufficient quantities of the

impurity for comprehensive characterization using multiple techniques including NMR and high-resolution MS. This orthogonal approach ensures accurate

identification and provides scientific justification for setting appropriate specification limits.

Experimental Protocols

HPLC Method for Quantification of Axitinib Impurity 2

Materials and Equipment: Axitinib Impurity 2 reference standard (purity >95%), acetonitrile (HPLC grade), water (HPLC grade), orthophosphoric acid,

volumetric flasks, HPLC system with diode array detector, C18 column (250 mm × 4.6 mm, 5 μm particle size) [5].

Mobile Phase Preparation: Prepare a gradient elution system with mobile phase A (0.1% v/v orthophosphoric acid in water) and mobile phase B (acetonitrile).

The gradient program should be optimized as follows: 0-5 min: 30% B, 5-25 min: 30-70% B, 25-35 min: 70% B, 35-40 min: 70-30% B, and 40-45 min: 30% B for

column re-equilibration [5]. The flow rate should be maintained at 1.0 mL/min with column temperature at 30°C, and detection wavelength set at 254 nm.

Standard Solution Preparation: Accurately weigh approximately 10 mg of Axitinib Impurity 2 reference standard into a 100 mL volumetric flask. Dissolve in

and dilute to volume with diluent (typically a mixture of water and acetonitrile 50:50 v/v) to obtain a stock standard solution of 100 μg/mL. Prepare working

standard solutions at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 μg/mL by appropriate dilution of the stock solution with the same diluent. These concentrations

correspond to 0.05% to 2.0% relative to a typical test concentration of axitinib at 100 μg/mL.

Sample Solution Preparation: Accurately weigh an appropriate amount of axitinib drug substance or product (equivalent to about 100 mg of axitinib) into a 100

mL volumetric flask. Dissolve in and dilute to volume with diluent, and mix well. Filter a portion through a 0.45 μm PVDF syringe filter before injection.

System Suitability and Analysis: Inject the working standard solutions and sample solutions (injection volume 10-20 μL). The relative standard deviation for

replicate injections of the standard should not be more than 5.0%. The retention time of Axitinib Impurity 2 is typically longer than axitinib due to its higher

molecular weight and more hydrophobic nature. Calculate the concentration of Axitinib Impurity 2 in the test sample using the external standard method based

on the peak areas of the standard solutions.

Method Validation Protocol

Specificity: Demonstrate that the method is specific and selective for Axitinib Impurity 2 by injecting individually the placebo (if drug product), axitinib

standard, and Axitinib Impurity 2 standard. There should be no interference at the retention time of the impurity peak. Forced degradation studies on axitinib

drug substance under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic stress should demonstrate peak purity for Axitinib Impurity 2,

confirming no co-elution with degradation products [4].

Linearity and Range: Prepare and analyze at least five concentrations of Axitinib Impurity 2 standard solution over the range of 0.05% to 2.0% relative to the

target analyte concentration. Plot peak area versus concentration and determine the correlation coefficient, which should be not less than 0.990. The y-intercept as
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percentage of response at target concentration should be within ±20%.

Accuracy: Spike known amounts of Axitinib Impurity 2 reference standard into axitinib drug substance at levels corresponding to 0.05%, 0.5%, and 1.0% of the

axitinib concentration. Analyze in triplicate and calculate the percentage recovery, which should be within 90-110% for each level.

Precision: Assess method precision by analyzing six independently prepared sample solutions of axitinib spiked with Axitinib Impurity 2 at the specification

level (typically 0.5%). The relative standard deviation of the impurity content should not be more than 10.0%.

Sensitivity: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively.

The LOQ should be sufficiently low to detect the impurity at the reporting threshold, typically 0.05%.

Sample Analysis Workflow

The following workflow diagram illustrates the complete analytical procedure for Axitinib Impurity 2 determination:
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Regulatory Considerations and Quality Control

Specification Setting and Compliance

The quality control of Axitinib Impurity 2 follows regulatory guidelines outlined in ICH Q3A(R2) and ICH Q3B(R2) for impurities in new drug substances and

products respectively. Based on the maximum daily dose of axitinib (10 mg twice daily), the identification threshold for impurities is typically 0.10%, while the

qualification threshold is 0.15% [4]. The specification limit for Axitinib Impurity 2 should be set based on process capability and toxicological considerations,

typically not exceeding 0.5% unless qualified by toxicological studies. It is important to note that Axitinib Impurity 2 is classified as a potent impurity due to its

structural similarity to the active compound, necessitating strict control.

The analytical method validation for Axitinib Impurity 2 should comply with ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity,

range, detection limit, quantitation limit, and robustness. The method should be stability-indicating capable of separating Axitinib Impurity 2 from degradation

products formed under various stress conditions. Forced degradation studies should include acid and base hydrolysis, oxidative stress, thermal stress, and

photolytic stress to demonstrate the method's ability to quantify the impurity without interference from degradation products [4].

Stability and Handling Considerations

Axitinib Impurity 2 reference standard requires proper storage conditions to maintain its integrity and assigned purity. Suppliers recommend storage at -20°C in

a freezer, protected from light and moisture [3]. The working solutions prepared for HPLC analysis should be used immediately or stored under validated

conditions to ensure stability. The solution stability should be established during method validation by analyzing standard solutions at appropriate intervals and

demonstrating that the response does not change significantly (typically not more than 5% deviation from initial value).

The solid-state stability of Axitinib Impurity 2 should be evaluated under long-term storage conditions (typically -20°C) and accelerated conditions (25°C/60%

RH) as per ICH guidelines. The impurity should be characterized for hygroscopicity as this can affect accurate weighing and solution preparation. For quantitative

work, the reference standard should be allowed to equilibrate to room temperature before opening the container to prevent moisture condensation, which could

affect the accuracy of weighing and potentially degrade the compound.

Conclusion

The comprehensive analysis and control of Axitinib Impurity 2 is essential for ensuring the quality, safety, and efficacy of axitinib drug products. Through the

application of robust HPLC methods with appropriate detection, this dimeric impurity can be accurately quantified at levels well below the identification

threshold. The method validation demonstrates that the analytical procedure is suitable for its intended purpose in quality control settings.

Pharmaceutical manufacturers should implement stringent control strategies for Axitinib Impurity 2 throughout the drug substance synthesis and drug product

manufacturing processes. This includes regular monitoring of the impurity profile during stability studies to track any potential increase in impurity levels over

the product's shelf life. The application of QbD principles in analytical method development ensures that the method remains reliable and reproducible when

transferred to quality control laboratories, ultimately contributing to the consistent quality of axitinib medications for patients with advanced renal cell carcinoma.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a

compatibility check]
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